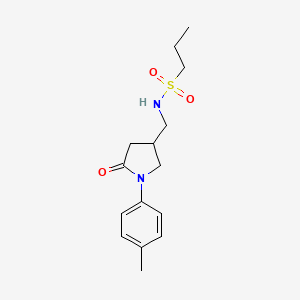
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C15H22N2O3S and its molecular weight is 310.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)propane-1-sulfonamide is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules. Its molecular formula is C12H15N1O3S, and it has a molecular weight of approximately 253.32 g/mol. The sulfonamide group is significant for its biological activity, particularly in drug design.
This compound is believed to exert its effects through specific interactions with biological targets. While detailed mechanisms are still under investigation, initial studies suggest it may influence pathways related to sphingomyelin metabolism, similar to other compounds that inhibit neutral sphingomyelinase (nSMase), which plays a role in exosome release and cellular communication .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. In vitro evaluations have shown promising results against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant efficacy. For instance, related compounds have demonstrated MIC values as low as 3.12 μg/mL against Staphylococcus aureus .
Neuroprotective Effects
The compound's structural similarity to known nSMase inhibitors suggests potential neuroprotective effects. In models of Alzheimer's disease, compounds within this chemical class have shown the ability to penetrate the blood-brain barrier and inhibit exosome secretion from neurons, potentially mitigating neurodegenerative processes .
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted on similar compounds to optimize their pharmacological properties. For example, modifications to the pyrrolidine ring or sulfonamide group have been explored to enhance potency and selectivity against specific biological targets. These studies are critical for developing more effective therapeutic agents .
In Vivo Studies
In vivo studies utilizing animal models have provided insights into the pharmacokinetics of this compound. A notable study demonstrated that a related compound exhibited significant brain penetration and bioavailability when administered intraperitoneally, reinforcing its potential as a therapeutic candidate for neurological disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | MIC (μg/mL) | Notable Activity |
|---|---|---|---|
| N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methylpropane-1-sulfonamide | Pyrrolidine derivative | 3.12 | Antibacterial against Staphylococcus aureus |
| PDDC (related nSMase inhibitor) | Pyrrolidine derivative | 300 nM | Neuroprotective effects in Alzheimer's model |
Eigenschaften
IUPAC Name |
N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-8-21(19,20)16-10-13-9-15(18)17(11-13)14-6-4-12(2)5-7-14/h4-7,13,16H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTVMCLJJPLYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














